5-(4-Ethylphenyl)oxazolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-(4-ethylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-2-8-3-5-9(6-4-8)10-7-12-11(13)14-10/h3-6,10H,2,7H2,1H3,(H,12,13) |
InChI Key |
JJCNHKYQJIOESY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CNC(=O)O2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 4 Ethylphenyl Oxazolidin 2 One
Retrosynthetic Analysis of the 5-(4-Ethylphenyl)oxazolidin-2-one Core
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. fiveable.meias.ac.in For this compound, the primary disconnections involve breaking the bonds of the heterocyclic ring.
A logical retrosynthetic approach (Figure 1) involves two main C-N and C-O bond disconnections. This strategy points to a key precursor: a β-amino alcohol, specifically 2-amino-1-(4-ethylphenyl)ethanol . This intermediate can be cyclized using a carbonylating agent, such as phosgene (B1210022) or a phosgene equivalent, to form the target oxazolidinone ring. nih.govbeilstein-journals.orgresearchgate.net
An alternative disconnection can be envisioned between the C4 and C5 carbons, suggesting a pathway from 4-ethylbenzaldehyde and a glycine (B1666218) equivalent. Another strategy involves the ring-opening of a suitable three-membered ring, such as an epoxide or an aziridine (B145994). For instance, 4-ethylstyrene (B166490) oxide or 2-(4-ethylphenyl)aziridine could serve as precursors through reactions that incorporate the carbamate (B1207046) functionality.
Figure 1: Retrosynthetic Analysis
graph TD
A["this compound"] --> B["Disconnection 1: C-O and C-N Bonds"];
B --> C{"2-Amino-1-(4-ethylphenyl)ethanol + Carbonyl Source (e.g., CO₂, Phosgene)"};
A --> D["Disconnection 2: Ring Transformation"];
D --> E{"2-(4-Ethylphenyl)aziridine + CO₂
or
4-Ethylstyrene Oxide + Amine + CO₂"};
This diagram illustrates the primary retrosynthetic pathways to the target molecule, highlighting key precursors.
Classical Synthetic Routes to Oxazolidin-2-one Derivatives
Several established methods are employed for the synthesis of the oxazolidin-2-one core, which are applicable to the 5-(4-ethylphenyl) derivative.
Cycloaddition Reactions in Oxazolidin-2-one Synthesis
The cycloaddition of carbon dioxide with aziridines is a highly atom-economical method for constructing the oxazolidin-2-one skeleton. unimi.itrsc.org This reaction involves the formal [3+2] cycloaddition between an aziridine and CO₂, often facilitated by a catalyst. For the synthesis of this compound, the corresponding precursor would be 2-(4-ethylphenyl)aziridine.
The reaction mechanism typically requires synergistic activation by both an electrophilic and a nucleophilic species. researchgate.net Various catalytic systems, including ammonium (B1175870) ferrates, lanthanide complexes, and metal-free organocatalysts, have been developed to promote this transformation under mild conditions, such as atmospheric CO₂ pressure and room temperature. unimi.itorganic-chemistry.org The regioselectivity of the aziridine ring-opening is a critical factor, with the attack generally favored at the most substituted carbon, leading to the desired 5-substituted oxazolidin-2-one. unimi.it
Approaches from Amino Alcohols and Carbamates
The most traditional and widely used route to oxazolidin-2-ones is the cyclization of β-amino alcohols. nih.govbeilstein-journals.org The synthesis of this compound via this method starts with 2-amino-1-(4-ethylphenyl)ethanol. This precursor is treated with a carbonylating agent. While hazardous reagents like phosgene have been historically used, safer alternatives are now preferred. wikipedia.orgnih.gov
These alternatives include:
Triphosgene: A solid, safer crystalline substitute for phosgene.
Carbonyldiimidazole (CDI): A mild reagent that forms an intermediate carbamate which then cyclizes.
Dialkyl Carbonates (e.g., Dimethyl Carbonate): An environmentally benign option that reacts with the amino alcohol at elevated temperatures. wikipedia.org
Urea (B33335): Can be used in reactions with ethanolamines, often under microwave irradiation, to form the oxazolidinone ring. organic-chemistry.orgnih.gov
Alternatively, the amino alcohol can first be converted to a carbamate, which then undergoes intramolecular cyclization. For instance, reacting the amino alcohol with a chloroformate yields a carbamate that can be cyclized with a base. organic-chemistry.org
| Reagent | Conditions | Yield | Reference |
| Phosgene/Triphosgene | Base (e.g., Pyridine), Inert Solvent | Generally High | nih.govnih.gov |
| Carbonyldiimidazole (CDI) | THF, Reflux | Good to Excellent | nih.gov |
| Diethyl Carbonate | Base (e.g., K₂CO₃), High Temp. | Moderate to Good | nih.gov |
| Urea | Microwave Irradiation | Good | nih.gov |
This interactive table summarizes common cyclization reagents and conditions for converting β-amino alcohols to oxazolidin-2-ones.
Multi-component Reactions for Oxazolidin-2-one Formation
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step, adhering to the principles of green chemistry. nih.gov For oxazolidin-2-ones, a common MCR involves the reaction of an epoxide, an amine, and carbon dioxide. rsc.org To form this compound, one could theoretically use 4-ethylstyrene oxide , an amine (like ammonia (B1221849) or a protected amine), and CO₂. This approach has been shown to be effective for synthesizing 3-aryl-2-oxazolidinones using aromatic amines. rsc.org The reaction is often catalyzed by systems like NBu₄I/DBU under solvent-free conditions at elevated temperatures. rsc.org
Another MCR approach involves the reaction of anilines, ethyl glyoxalate, and epoxides, catalyzed by a chiral Lewis acid, to produce highly substituted chiral oxazolidines. nih.govmdpi.com While this produces an oxazolidine, not an oxazolidinone, it highlights the power of MCRs in building related heterocyclic cores.
Stereoselective and Asymmetric Synthesis of this compound Enantiomers
Since the C5 position is a stereocenter, controlling the stereochemistry to produce single enantiomers of this compound is crucial, particularly for pharmaceutical applications.
Chiral Auxiliary Approaches
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com In the context of synthesizing a specific enantiomer of this compound, the strategy typically involves establishing the stereocenter in the precursor, the chiral amino alcohol.
One powerful method is the use of a chiral auxiliary like tert-butanesulfinimine. thieme-connect.com This involves the addition of an organometallic reagent to a chiral tert-butanesulfinimine derived from 4-ethylbenzaldehyde. The sulfinimine group directs the facial addition of the nucleophile, establishing the stereochemistry of the new amino group. Subsequent removal of the auxiliary reveals the chiral amine.
Another well-established approach is the use of Evans-type oxazolidinone auxiliaries themselves to direct reactions. nih.govwikipedia.orgsigmaaldrich.com While the target molecule is an oxazolidinone, this principle can be applied to synthesize its precursors. For example, a chiral auxiliary could be used to direct an asymmetric alkylation or an aldol (B89426) reaction to build the chiral carbon framework of the 2-amino-1-(4-ethylphenyl)ethanol precursor. acs.org A key step is often the asymmetric reduction of a prochiral ketone or the stereoselective addition to an imine, controlled by a chiral ligand or catalyst. westlake.edu.cn The resulting enantiomerically enriched amino alcohol can then be cyclized to the desired (R)- or (S)-5-(4-Ethylphenyl)oxazolidin-2-one without disturbing the newly formed stereocenter.
| Method | Key Precursor | Chiral Influence | Typical Diastereoselectivity | Reference |
| Sulfinimine Chemistry | N-(tert-butylsulfinyl)imine of 4-ethylbenzaldehyde | Chiral sulfinyl group | High | thieme-connect.com |
| Asymmetric Reduction | α-Azido or α-amino ketone | Chiral catalyst/ligand (e.g., CBS catalyst) | High (e.g., >95% ee) | westlake.edu.cn |
| Chiral Auxiliary Directed Alkylation | Glycine enolate with chiral auxiliary | Steric hindrance from auxiliary | High (e.g., >90% de) | wikipedia.org |
This interactive table outlines key strategies for the asymmetric synthesis of the chiral amino alcohol precursor.
Organocatalytic and Metal-Catalyzed Asymmetric Synthesis
The direct asymmetric synthesis of enantiomerically pure this compound can be achieved through several modern catalytic methods, starting from prochiral precursors. These strategies are crucial for establishing the stereocenter at the C5 position.
Organocatalytic Approaches: A prominent organocatalytic strategy involves the cycloaddition of carbon dioxide with corresponding aziridines. Proline, a naturally occurring α-amino acid, has been identified as an effective, ecofriendly, and recyclable catalyst for this transformation. tandfonline.com This method allows for the synthesis of various 5-aryl-2-oxazolidinones in good yields with high regio- and chemoselectivity under mild, solvent-free conditions. tandfonline.com The proposed mechanism involves the activation of the aziridine by the proline catalyst, facilitating the nucleophilic attack of CO2. This approach is directly applicable to the synthesis of this compound from 2-(4-ethylphenyl)aziridine and CO2.
Another organocatalytic method utilizes a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) catalyst for the reaction of epoxy amines with CO2. rsc.org This system can be used in a continuous flow setup, offering a scalable and green route to oxazolidinones. rsc.org
Metal-Catalyzed Approaches: Transition metal catalysis offers powerful and versatile methods for asymmetric synthesis. Palladium-catalyzed asymmetric rearrangement of N-acylaziridines represents a pathway to chiral oxazolines, which are closely related precursors. thieme-connect.de
More directly, copper-catalyzed cross-coupling reactions have been developed for the one-pot synthesis of N-aryl oxazolidinones from amino alcohol carbamates and aryl iodides. acs.org While this method functionalizes the nitrogen atom, related metal-catalyzed cyclizations of suitable amino alcohol precursors derived from 4-ethylstyrene oxide or 2-amino-1-(4-ethylphenyl)ethanol are established routes for forming the core oxazolidinone ring. A general and efficient one-pot synthesis involves the reaction of enantiomerically pure N-substituted 2-aryl aziridines with methyl chloroformate, which proceeds via regioselective aziridine ring-opening and subsequent intramolecular cyclization to yield 5-aryl-oxazolidin-2-ones with retention of configuration. bioorg.orgnih.gov
Kinetic Resolution Strategies
When this compound is prepared as a racemic mixture, kinetic resolution is a powerful strategy to separate the enantiomers. A highly effective method for the kinetic resolution of racemic 2-oxazolidinones is through catalytic, enantioselective N-acylation. nih.gov
This process utilizes a chiral catalyst to selectively acylate one enantiomer of the racemic oxazolidinone at a much faster rate than the other. The result is a mixture of the highly enantioenriched, unreacted oxazolidinone (one enantiomer) and the acylated oxazolidinone (the other enantiomer), which can then be separated. Chiral acyl transfer catalysts, such as benzotetramisole and 2,3-dihydroimidazo[1,2-a]pyridines, have demonstrated outstanding selectivities in this transformation. nih.govscilit.com
The selectivity factor (s), which is the ratio of the reaction rates for the fast-reacting versus the slow-reacting enantiomer (s = k_fast / k_slow), is a measure of the resolution's efficiency. High selectivity factors have been achieved for a range of 5-substituted oxazolidinones, indicating that this method is broadly applicable and would be effective for resolving racemic this compound. nih.gov
Table 1: Representative Results for Kinetic Resolution of 5-Substituted Oxazolidinones via Enantioselective N-Acylation This table presents data for analogous compounds to illustrate the effectiveness of the kinetic resolution method.
| 5-Substituent | Catalyst | Acylating Agent | Selectivity (s) |
|---|---|---|---|
| Phenyl | Chiral Acyl-Transfer Catalyst | Acetic Anhydride | >200 |
| 4-Methoxyphenyl | Chiral Acyl-Transfer Catalyst | Acetic Anhydride | 130 |
| 4-Chlorophenyl | Chiral Acyl-Transfer Catalyst | Acetic Anhydride | 110 |
| Naphthyl | Chiral Acyl-Transfer Catalyst | Acetic Anhydride | >200 |
| Methyl | Chiral Acyl-Transfer Catalyst | Acetic Anhydride | 38 |
(Data adapted from studies on catalytic, enantioselective N-acylation of 2-oxazolidinones) nih.govscilit.com
Derivatization and Functionalization of this compound
Further chemical modification of the this compound scaffold can be performed at either the phenyl ring or the oxazolidinone core to explore structure-activity relationships for various applications.
Modifications to the 4-ethylphenyl moiety are typically achieved by utilizing appropriately substituted starting materials in the synthesis rather than by direct functionalization of the final heterocycle. For example, electrophilic aromatic substitution on the phenyl ring could be challenging without affecting the oxazolidinone ring.
Further Substitution : To introduce additional substituents (e.g., fluoro, chloro, methoxy) onto the phenyl ring, the synthesis would commence from a correspondingly substituted styrene, benzaldehyde, or amino alcohol.
Bioisosteric Replacements : The synthetic routes are flexible enough to allow for the complete replacement of the 4-ethylphenyl group. By starting with different aromatic or heteroaromatic aldehydes or epoxides, a wide variety of 5-aryl and 5-heteroaryl oxazolidin-2-ones can be prepared. nih.gov For instance, using a thiophene-based precursor would yield a 5-(thienyl)oxazolidin-2-one. nih.gov
The oxazolidinone ring itself offers sites for derivatization, primarily at the nitrogen atom.
N-Substitution : The secondary amine within the oxazolidinone ring (N-H) is readily functionalized.
N-Acylation : As discussed in the kinetic resolution section, N-acylation is a straightforward and high-yielding reaction, often using acyl chlorides or anhydrides. nih.gov
N-Arylation : Copper-catalyzed N-arylation provides an efficient route to N-aryl oxazolidinones. acs.org This allows for the coupling of various aryl or heteroaryl halides to the oxazolidinone nitrogen.
N-Alkylation : The nitrogen can be alkylated under various conditions. A notable method is the Mannich reaction, where formaldehyde (B43269) and a secondary amine are used to install an aminomethyl group onto the oxazolidinone nitrogen. researchgate.net
C-Substitution : Modification at the carbon atoms (C4 and C5) of an already-formed oxazolidinone ring is uncommon. The substitution pattern is almost exclusively determined during the synthesis of the ring itself by selecting the appropriate amino alcohol precursor.
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign and sustainable methods. Several green chemistry principles have been successfully applied to the synthesis of 5-aryl-2-oxazolidinones.
A key green strategy is the use of carbon dioxide (CO2) as an inexpensive, non-toxic, and renewable C1 feedstock to form the carbonyl group of the oxazolidinone ring. tandfonline.comrsc.org This reaction, involving the cycloaddition of CO2 to an aziridine, avoids the use of hazardous phosgene derivatives.
The efficiency of this transformation is enhanced by using recyclable and environmentally friendly catalysts.
Protic Onium Salts : Catalysts like pyridinium (B92312) iodide have proven to be highly efficient and recyclable for the synthesis of 5-aryl-2-oxazolidinones from aziridines and CO2 at room temperature. rsc.org
Amino Acid Catalysis : As mentioned previously, proline serves as a non-toxic, recyclable organocatalyst for the solvent-free synthesis of 5-aryl-2-oxazolidinones from aziridines and CO2. tandfonline.com The catalyst can be recovered and reused multiple times without significant loss of activity. tandfonline.com
Table 2: Green Catalytic Synthesis of 5-Aryl-2-Oxazolidinones from Aziridines and CO2
| Aryl Group | Catalyst | Conditions | Yield (%) |
|---|---|---|---|
| Phenyl | Proline | 80 °C, 1 MPa, solvent-free | 91 |
| 4-Methylphenyl | Proline | 80 °C, 1 MPa, solvent-free | 93 |
| 4-Methoxyphenyl | Proline | 80 °C, 1 MPa, solvent-free | 94 |
| Phenyl | Pyridinium Iodide | Room Temp, 1 atm, solvent | 93 |
| 4-Chlorophenyl | Pyridinium Iodide | Room Temp, 1 atm, solvent | 90 |
(Data adapted from studies on green synthesis of oxazolidinones). tandfonline.comrsc.org
Furthermore, the integration of these green reactions into continuous flow systems using immobilized catalysts represents a state-of-the-art approach to sustainable chemical manufacturing. rsc.org This methodology minimizes waste, improves safety, and allows for efficient, large-scale production. rsc.org
Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 4 Ethylphenyl Oxazolidin 2 One Analogs
Positional Scanning and Substituent Effects on Oxazolidinone Scaffolds
The biological activity of oxazolidinone derivatives is highly sensitive to the nature and position of substituents on both the oxazolidinone core and its appended aromatic rings. In the context of MAO inhibition, the substitution pattern on the 5-phenyl ring plays a pivotal role in determining both potency and selectivity for the two MAO isoforms, MAO-A and MAO-B.
Research on various 5-aryloxazolidin-2-one analogs has demonstrated that the electronic properties of the substituents on the phenyl ring significantly influence inhibitory activity. Generally, the introduction of different functional groups at various positions of the phenyl ring can modulate the interaction with the active site of the MAO enzyme. For instance, the presence of specific substituents can lead to enhanced binding affinity through hydrophobic or hydrogen-bonding interactions. cambridgemedchemconsulting.com
While specific data for the 4-ethyl substituent is not extensively detailed in publicly available literature, general SAR principles for related compounds can provide insights. The ethyl group at the para-position of the phenyl ring is primarily a hydrophobic and electron-donating group. In the context of the MAO active site, which contains a hydrophobic pocket, the 4-ethyl group could potentially enhance binding affinity through favorable hydrophobic interactions.
The table below summarizes the general effects of substituents on the phenyl ring of 5-aryloxazolidin-2-ones based on findings from related series of MAO inhibitors.
| Substituent Position | Nature of Substituent | General Effect on MAO Inhibition |
| Para (4-position) | Electron-donating (e.g., alkyl) | May enhance hydrophobic interactions with the active site. |
| Para (4-position) | Electron-withdrawing (e.g., halogen) | Can influence electronic interactions and binding orientation. |
| Meta (3-position) | Various groups | Can impact selectivity between MAO-A and MAO-B. |
| Ortho (2-position) | Bulky groups | May introduce steric hindrance, affecting binding. |
Conformational Analysis and its Influence on Molecular Interactions
The three-dimensional conformation of 5-(4-ethylphenyl)oxazolidin-2-one is a critical determinant of its interaction with the MAO active site. The relative orientation of the 4-ethylphenyl group with respect to the oxazolidinone ring influences how the molecule fits within the binding pocket of the enzyme. The five-membered oxazolidinone ring can adopt various conformations, including envelope and twisted forms. nih.gov
The dihedral angle between the phenyl ring and the oxazolidinone ring is a key conformational parameter. This angle dictates the spatial presentation of the 4-ethyl group and the phenyl ring to the amino acid residues lining the active site cavity of MAO. Molecular modeling studies on related oxazolidinone-based MAO inhibitors have shown that the preferred conformation allows for optimal hydrophobic and, where applicable, hydrogen bonding interactions. nih.gov The ethyl group, due to its flexibility, can adopt different orientations to maximize favorable contacts within the hydrophobic sub-pocket of the enzyme.
Bioisosteric Replacements of the 4-Ethylphenyl Moiety
Bioisosteric replacement is a widely used strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. In the case of this compound, the 4-ethylphenyl moiety can be replaced by various other groups to probe the SAR and potentially improve its pharmacological profile.
Bioisosteres for the phenyl ring itself could include other aromatic heterocycles such as pyridyl or thiophene (B33073) rings. cambridgemedchemconsulting.com These replacements can alter the electronic distribution and hydrogen bonding capacity of the molecule, potentially leading to altered affinity and selectivity for MAO-A versus MAO-B.
For the ethyl group at the 4-position, a range of bioisosteric replacements can be considered. These can be categorized based on their physicochemical properties:
Size and Shape: Replacing the ethyl group with other alkyl groups (e.g., methyl, propyl) can probe the size limits of the hydrophobic pocket.
Electronic Properties: Substitution with a trifluoromethyl group (CF3) would introduce a strong electron-withdrawing character while maintaining a similar size to the ethyl group. cambridgemedchemconsulting.com A methoxy (B1213986) group would introduce a polar, hydrogen-bond accepting functionality.
Halogens: Replacing the ethyl group with halogens like chlorine or bromine can alter both steric and electronic properties.
The following table presents potential bioisosteric replacements for the 4-ethyl group and their expected impact on the molecule's properties.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Ethyl (-CH2CH3) | Methyl (-CH3) | Smaller hydrophobic group to probe pocket size. |
| Ethyl (-CH2CH3) | Isopropyl (-CH(CH3)2) | Bulkier hydrophobic group to probe pocket size. |
| Ethyl (-CH2CH3) | Trifluoromethyl (-CF3) | Similar size, but strong electron-withdrawing effect. cambridgemedchemconsulting.com |
| Ethyl (-CH2CH3) | Methoxy (-OCH3) | Introduces polarity and hydrogen-bond accepting capability. |
| Ethyl (-CH2CH3) | Cyano (-CN) | Introduces a polar, linear group with different electronic properties. |
Rational Design Strategies for Enhanced Molecular Interactions
Rational drug design aims to improve the affinity and selectivity of a ligand for its target by making specific structural modifications based on an understanding of the target's structure and the ligand's binding mode. For this compound as a potential MAO inhibitor, several strategies can be employed.
Docking studies of similar oxazolidinone inhibitors into the active site of MAO have shown that the oxazolidinone ring can orient itself within the aromatic cage near the flavin cofactor. nih.gov Based on this, rational design strategies could focus on:
Optimizing Phenyl Ring Substitution: Systematically modifying the substituents on the phenyl ring to maximize hydrophobic and electronic complementarity with the MAO active site. For example, introducing a hydrogen bond donor or acceptor at a suitable position could lead to additional favorable interactions.
Modifying the Oxazolidinone Scaffold: While the 5-aryl substitution is a key feature, modifications at other positions of the oxazolidinone ring could also be explored. However, studies on antibacterial oxazolidinones suggest that substitutions at other positions can sometimes be detrimental to activity.
Hybrid Molecules: Designing hybrid molecules that combine the this compound scaffold with other known pharmacophores for MAO inhibition could lead to compounds with dual binding modes and enhanced potency.
Chemoinformatic Analysis of Oxazolidin-2-one Chemical Space
Chemoinformatic tools are invaluable for analyzing large datasets of chemical structures and their biological activities to identify trends and guide the design of new compounds. For the 5-aryl-oxazolidin-2-one chemical space, chemoinformatic approaches can be used to:
Develop Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate the physicochemical properties (descriptors) of a series of compounds with their biological activity. nih.gov For 5-aryl-oxazolidin-2-ones, descriptors such as hydrophobicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) of the phenyl ring substituents could be used to build a model that predicts MAO inhibitory activity. Such a model could then be used to predict the activity of novel, unsynthesized analogs.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing the structures of known active 5-aryl-oxazolidin-2-one MAO inhibitors, a pharmacophore model can be generated. This model would typically include features like a hydrophobic aromatic center, a hydrogen bond acceptor (the carbonyl of the oxazolidinone), and specific spatial arrangements of these features. This model can then be used to virtually screen large compound libraries to identify new potential inhibitors.
Similarity Searching: Using the this compound structure as a query, chemical databases can be searched for structurally similar compounds. This can help in identifying existing compounds with potential MAO inhibitory activity and in exploring the surrounding chemical space.
Molecular Mechanism of Action Investigations for Oxazolidin-2-one Derivatives
The oxazolidin-2-one ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific data on the molecular mechanisms of this compound is limited in publicly available literature, extensive research on analogous compounds provides a strong framework for understanding its potential modes of action. This article focuses on the non-clinical investigations into the molecular mechanisms of oxazolidin-2-one derivatives, structured around key in vitro methodologies.
Molecular Mechanism of Action Investigations for Oxazolidin 2 One Derivatives Excluding Clinical Data
In Vitro Target Identification Methodologies
The identification of specific molecular targets is a critical first step in elucidating the mechanism of action of a novel compound. For oxazolidin-2-one derivatives, a variety of in vitro techniques are employed to pinpoint their cellular binding partners. A common approach involves screening the compound against panels of known biological targets, such as enzymes and receptors, to identify potential interactions.
Furthermore, advanced techniques like photoaffinity labeling can be utilized. This method involves chemically modifying the compound of interest with a photoreactive group. arkat-usa.org Upon exposure to UV light, the modified compound can form a covalent bond with its target protein, allowing for subsequent isolation and identification of the protein through techniques like mass spectrometry. arkat-usa.org While not specifically reported for 5-(4-Ethylphenyl)oxazolidin-2-one, this methodology has been successfully applied to other small molecules to identify their cellular interactome. arkat-usa.org
Another strategy is the use of chemical genetics, where the compound is used to screen for resistant mutants. Subsequent genetic analysis of these mutants can reveal the target protein or pathway. This approach has been instrumental in confirming the ribosomal target of antibacterial oxazolidinones.
Enzyme Inhibition Studies
A significant body of research has demonstrated that oxazolidin-2-one derivatives can act as potent inhibitors of various enzymes. These studies are crucial for understanding their therapeutic potential.
Ribosomal Subunit Binding:
The most well-characterized mechanism for antibacterial oxazolidinones, such as the approved drug Linezolid, is the inhibition of bacterial protein synthesis. rsc.org These compounds bind to the 50S ribosomal subunit at the peptidyl transferase center. nih.gov This binding event obstructs the proper positioning of the initiator-tRNA complex, thereby preventing the formation of the first peptide bond and halting protein synthesis at the initiation phase. nih.gov It is plausible that 5-aryl-oxazolidin-2-ones, including this compound, could exhibit similar antibacterial activity through this mechanism.
Other Enzyme Targets:
Beyond the ribosome, various oxazolidin-2-one derivatives have been shown to inhibit other key enzymes. For instance, certain derivatives have been developed as potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. rsc.org These compounds typically bind to the S1 and S4 pockets of the enzyme, with the oxazolidinone core serving as a scaffold to orient the substituents for optimal interaction. rsc.org
Other studies have explored the potential of oxazolidinone derivatives as inhibitors of enzymes like tyrosinase, which is involved in melanin (B1238610) production. mdpi.comresearchgate.netnih.gov Additionally, some derivatives have shown inhibitory activity against human acetylcholinesterase (hAChE), an enzyme implicated in neurodegenerative diseases. researchgate.net The inhibitory activity of various oxazolidinone derivatives against different enzymes is summarized in the table below.
| Compound Class | Target Enzyme | Inhibition Data |
| (Z)-5-Benzylidene-2-phenylthiazol-4(5H)-one derivatives | Tyrosinase | Competitive or mixed-type inhibition, with some derivatives being significantly more potent than kojic acid. mdpi.com |
| 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives | Mushroom Tyrosinase | IC50 values in the micromolar range, with the most potent compound showing an IC50 of 16.5 µM. researchgate.net |
| Methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates | Mushroom Tyrosinase | Non-competitive inhibition, with the most potent derivative having an IC50 of 3.17 µM. nih.gov |
| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones | Human Acetylcholinesterase (hAChE) | Reversible inhibition with Ki values ranging from 2 to 198 µM. researchgate.net |
| 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives | STAT6 | Potent inhibition with IC50 values in the nanomolar range. |
Receptor Binding Assays
Receptor binding assays are fundamental in determining if a compound exerts its effects by interacting with specific cellular receptors. For the oxazolidin-2-one class of compounds, studies have indicated potential interactions with sigma (σ) receptors. In silico docking studies have been performed on σ1 and σ2 receptors to understand the binding patterns of γ-butyrolactone and oxazolidinone-based ligands. These computational models help in predicting the binding affinity and selectivity of these compounds, guiding the design of more potent and specific ligands. While specific binding data for this compound is not available, the general scaffold suggests that it could be investigated for its affinity towards various receptor types.
Cellular Pathway Modulation in Model Systems
The interaction of a compound with its molecular target(s) ultimately leads to the modulation of cellular pathways, resulting in a physiological response. Studies on various oxazolidin-2-one derivatives have revealed their ability to influence key cellular processes.
Gene Expression and Protein Synthesis Modulation:
As established for antibacterial oxazolidinones, the primary cellular effect is the inhibition of protein synthesis. rsc.orgnih.gov This leads to a global downregulation of gene expression at the translational level. In the context of other therapeutic areas, the modulation of specific gene expression profiles is a key area of investigation. For example, some oxazolidinone derivatives have been shown to inhibit the expression of tyrosinase in melanoma cells, contributing to their anti-melanogenic effects. mdpi.com
Signaling Cascades:
Oxazolidin-2-one derivatives have been implicated in the modulation of various signaling cascades. For instance, certain flavonoids, which share structural similarities with the aryl-substituted oxazolidinone core, have been shown to modulate survival signaling pathways such as the ERK and Akt pathways. In cancer cell lines, some 5-(carbamoylmethylene)-oxazolidin-2-ones have been shown to induce apoptosis by increasing reactive oxygen species (ROS) levels and causing mitochondrial dysfunction. nih.gov This leads to the release of cytochrome c and the activation of caspase-9, key events in the intrinsic apoptotic pathway. nih.gov Furthermore, some derivatives have been shown to arrest the cell cycle in the G1 phase, an effect supported by the downregulation of Cyclin D1 protein expression. nih.gov
Molecular Interaction Analysis
Understanding the precise molecular interactions between a ligand and its target is crucial for rational drug design and optimization. Techniques like X-ray crystallography and computational molecular docking are invaluable in this regard.
Ligand-Target Interactions:
For oxazolidinone inhibitors of Factor Xa, X-ray crystallography has revealed that the oxazolidinone ring serves as a central scaffold. rsc.org Hydrogen bonds are typically formed between the carbonyl oxygen of the oxazolidinone and the backbone of the enzyme's active site. rsc.org The substituents on the oxazolidinone ring are then directed into specific binding pockets, such as the S1 and S4 subsites of Factor Xa, contributing to the inhibitor's potency and selectivity. rsc.org
Molecular docking studies have also been extensively used to predict the binding modes of various oxazolidinone derivatives with their targets. For tyrosinase inhibitors, these studies have shown that the compounds can bind to the active site of the enzyme, with interactions involving key amino acid residues. mdpi.comresearchgate.netnih.gov Similarly, for hAChE inhibitors, docking studies have revealed non-covalent interactions within the enzyme's active site gorge. researchgate.net These in silico analyses provide valuable insights into the structure-activity relationships and guide the synthesis of more effective inhibitors.
Theoretical and Computational Chemistry Studies on 5 4 Ethylphenyl Oxazolidin 2 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and predicting the spectroscopic behavior of molecules.
Electronic Structure and Reactivity Descriptors
The electronic structure of 5-(4-Ethylphenyl)oxazolidin-2-one can be characterized by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net
The molecular electrostatic potential (MEP) surface is another key descriptor, which maps the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. researchgate.net For this compound, the oxygen atoms of the carbonyl group and the oxazolidinone ring are expected to be regions of high negative potential, while the hydrogen atoms, particularly the one on the nitrogen, would exhibit positive potential.
Table 1: Hypothetical Reactivity Descriptors for this compound (Calculated using DFT/B3LYP/6-31G(d,p))
| Descriptor | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is illustrative and based on typical values for similar oxazolidinone structures. It is not derived from specific experimental or computational results for this compound.
Spectroscopic Property Predictions
Computational methods can predict various spectroscopic properties, aiding in the structural characterization of the molecule.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. For this compound, characteristic peaks would be predicted for the C=O stretching of the oxazolidinone ring (typically around 1700-1750 cm⁻¹), N-H stretching (around 3200-3400 cm⁻¹), and C-H stretching of the aromatic and ethyl groups. scielo.org.zanih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The predicted shifts for the protons and carbons in the ethylphenyl group and the oxazolidinone ring would be compared with experimental data to confirm the molecular structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of molecules. scielo.org.za For this compound, absorptions in the UV region would be expected due to π-π* transitions within the phenyl ring and n-π* transitions involving the carbonyl group.
Circular Dichroism (CD) Spectroscopy: For chiral molecules, computational methods can predict the CD spectrum, which provides information about the stereochemistry. nih.govrsc.org If this compound were resolved into its enantiomers, computational CD spectroscopy could help in assigning the absolute configuration. nih.gov
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Wavenumber/Chemical Shift/Wavelength |
| IR | C=O Stretch | ~1730 cm⁻¹ |
| IR | N-H Stretch | ~3300 cm⁻¹ |
| ¹³C NMR | Carbonyl Carbon | ~158 ppm |
| ¹H NMR | N-H Proton | ~7.5 ppm |
| UV-Vis | π-π* Transition | ~260 nm |
Note: The data in this table is illustrative and based on general values for the specified functional groups and chromophores. It is not derived from specific computational results for this compound.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful tools for investigating how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are central to structure-based drug design.
Ligand-Protein Interaction Modeling
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov The oxazolidinone scaffold is a known pharmacophore that interacts with various biological targets, including bacterial ribosomes and monoamine oxidase. A hypothetical docking study of this compound into a protein binding pocket would reveal potential key interactions, such as hydrogen bonds between the oxazolidinone's carbonyl oxygen and N-H group with amino acid residues like lysine (B10760008) or aspartate. The ethylphenyl group would likely engage in hydrophobic or π-π stacking interactions with residues such as phenylalanine, tyrosine, or leucine. nih.gov
Binding Energy Calculations
Following docking, the binding affinity of the ligand to the protein is often estimated by calculating the binding free energy. nih.gov Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly employed to provide a more accurate estimation of binding affinity than docking scores alone. mdpi.com A lower calculated binding energy indicates a more stable ligand-protein complex.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Interacting Residue | Interaction Type | Distance (Å) |
| ASP 145 | Hydrogen Bond (with N-H) | 2.9 |
| LYS 88 | Hydrogen Bond (with C=O) | 3.1 |
| PHE 80 | π-π Stacking (with phenyl ring) | 4.5 |
| LEU 132 | Hydrophobic (with ethyl group) | 3.8 |
| Binding Energy (MM/GBSA) | -45.5 kcal/mol |
Note: This table presents a hypothetical docking scenario for illustrative purposes. The protein target, interacting residues, distances, and binding energy are not based on actual experimental data for this compound.
QSAR (Quantitative Structure-Activity Relationship) Modeling
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For a set of oxazolidinone analogs, a QSAR model could be developed to predict their activity based on various molecular descriptors.
A QSAR study on a series of 5-phenyloxazolidin-2-ones with varying substituents on the phenyl ring (including the 4-ethyl group) would involve calculating a range of descriptors. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors. Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms would then be used to build a predictive model. researchgate.netnih.gov Such a model could guide the design of new, more potent derivatives. nih.gov
Table 4: Example of Descriptors Used in a QSAR Model for Oxazolidinone Derivatives
| Compound | LogP | Molecular Weight | Polar Surface Area | Biological Activity (IC₅₀, µM) |
| 5-phenyl-oxazolidin-2-one | 1.2 | 163.17 | 46.17 | 10.5 |
| 5-(4-chlorophenyl)-oxazolidin-2-one | 1.9 | 197.62 | 46.17 | 5.2 |
| 5-(4-ethylphenyl)-oxazolidin-2-one | 2.1 | 191.23 | 46.17 | 7.8 |
| 5-(4-nitrophenyl)-oxazolidin-2-one | 1.3 | 208.17 | 91.99 | 15.1 |
Note: The biological activity data in this table is hypothetical and for illustrative purposes to demonstrate the components of a QSAR study.
Development of Predictive Models for Biological Activity
The development of predictive models for the biological activity of novel compounds is a cornerstone of computational drug design. Quantitative Structure-Activity Relationship (QSAR) models are a prominent example of such predictive tools. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.
For a compound like this compound, a QSAR study would typically involve a dataset of oxazolidinone derivatives with known activities against a specific biological target. The goal is to identify the physicochemical properties and structural features that are critical for the desired biological effect. While a specific QSAR model for this compound is not available, the general methodology would involve the generation of a robust and validated model that could then be used to predict its activity. The predictive power of a QSAR model is heavily reliant on the quality and diversity of the training set of compounds and the statistical methods employed for its development and validation.
Descriptor Calculation and Selection
At the heart of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a wide array of descriptors can be calculated using specialized software. These descriptors can be broadly categorized as:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom count, and bond count.
2D Descriptors: These are derived from the 2D representation of the molecule and encompass connectivity indices, topological indices, and counts of specific functional groups.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include parameters related to its shape, size, and electronic properties such as dipole moment and polar surface area.
Once a large pool of descriptors is generated, a crucial step is descriptor selection. This process aims to identify the most relevant descriptors that have a significant correlation with the biological activity, while minimizing redundancy and the risk of overfitting the model. Techniques like genetic algorithms, principal component analysis (PCA), and partial least squares (PLS) are commonly employed for this purpose.
Below is a hypothetical table of selected molecular descriptors that could be calculated for this compound and used in a predictive QSAR model.
| Descriptor Type | Descriptor Name | Hypothetical Value | Description |
| Constitutional (1D) | Molecular Weight | 205.24 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| Number of Rotatable Bonds | 2 | The number of bonds which allow free rotation around them. | |
| Topological (2D) | Topological Polar Surface Area (TPSA) | 49.4 Ų | The surface sum over all polar atoms, a good predictor of drug transport properties. |
| LogP (octanol/water) | 2.1 | A measure of the molecule's lipophilicity. | |
| Geometrical (3D) | Molecular Volume | 190.5 ų | The van der Waals volume of the molecule. |
| Quantum-Chemical | Dipole Moment | 3.5 D | A measure of the polarity of the molecule. |
| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. | |
| LUMO Energy | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |
Note: The values in this table are illustrative and would need to be calculated using specific computational chemistry software.
Computational Studies on ADME (Absorption, Distribution, Metabolism, Excretion) Properties in silico
Beyond predicting biological activity, computational methods are extensively used to forecast the ADME properties of a drug candidate. These in silico predictions are vital for early-stage drug discovery, as poor pharmacokinetic profiles are a major cause of clinical trial failures.
Prediction of Metabolic Pathways and Metabolites
The metabolism of a drug molecule is a critical determinant of its efficacy and potential toxicity. Computational tools can predict the likely sites of metabolism on a molecule and the resulting metabolites. For this compound, these predictions would be based on knowledge of common metabolic reactions catalyzed by enzymes such as the cytochrome P450 (CYP) family.
Likely metabolic transformations for this compound could include:
Hydroxylation: The ethyl group on the phenyl ring is a probable site for aliphatic hydroxylation. The aromatic ring itself could also undergo hydroxylation.
Oxidation: The secondary amine within the oxazolidinone ring could be a site for oxidation.
Ring Opening: The oxazolidinone ring could potentially undergo hydrolytic cleavage.
Predictive software uses algorithms that consider factors like the reactivity of different atomic sites and the accessibility of these sites to metabolic enzymes. The output of such predictions is often a ranked list of potential metabolites.
Permeability and Solubility Predictions
A drug's ability to be absorbed and distributed throughout the body is largely dependent on its permeability across biological membranes and its solubility in aqueous environments. In silico models can provide valuable early estimates of these properties.
Permeability: Models for predicting permeability often use descriptors such as LogP, TPSA, and the number of hydrogen bond donors and acceptors. For instance, a compound's ability to cross the blood-brain barrier (BBB) or be absorbed through the intestinal wall can be estimated. Based on its calculated descriptors, this compound would likely exhibit moderate permeability.
Solubility: Aqueous solubility is another key parameter. Computational models predict solubility based on the molecular structure, often employing descriptors related to polarity, size, and crystal lattice energy.
A hypothetical in silico ADME profile for this compound is presented in the table below.
| ADME Property | Predicted Value/Classification | Method of Prediction |
| Absorption | ||
| Human Intestinal Absorption | High | Based on TPSA and LogP values |
| Caco-2 Permeability | Moderate | Correlated with TPSA and molecular size |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Based on LogP, TPSA, and molecular weight |
| Plasma Protein Binding | High | Predicted from LogP and structural features |
| Metabolism | ||
| CYP2D6 Inhibition | Unlikely | Structure-based prediction |
| CYP3A4 Inhibition | Unlikely | Structure-based prediction |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate: No | Based on structural similarity to known substrates |
Note: These predictions are theoretical and require experimental validation.
Analytical Methodologies for the Characterization and Quantification of 5 4 Ethylphenyl Oxazolidin 2 One Excluding Basic Identification Data
Chromatographic Separation Techniques
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for assessing the purity and performing quantitative analysis of 5-(4-Ethylphenyl)oxazolidin-2-one and related oxazolidinone structures.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation and quantification of oxazolidinones and their impurities. nih.gov The choice of a suitable stationary phase, mobile phase composition, and detector is critical for achieving optimal separation. For instance, a C18 column is often employed for the separation of oxazolidinone derivatives. symbiosisonlinepublishing.com Gradient elution, where the mobile phase composition is changed over time, is frequently used to separate compounds with a wide range of polarities, such as the parent drug and its various byproducts. nih.gov
A stability-indicating RP-HPLC method was developed to monitor the degradation of a pyrrole-based compound, demonstrating the technique's utility in identifying process-related impurities and degradation products under different pH conditions. pensoft.net For quantitative analysis, a validated isocratic chiral HPLC method was established for the determination of atorvastatin (B1662188) enantiomers, showcasing the precision and accuracy of HPLC in quantifying specific isomers. rasayanjournal.co.in
Gas Chromatography (GC):
GC is another powerful tool for purity analysis, especially for volatile and thermally stable compounds. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide quantitative data and structural information about impurities. For the analysis of residual solvents, which are considered impurities, a selective GC method can be employed to quantify contaminants in organic solvents. ajrconline.org
Interactive Table: Typical Chromatographic Conditions for Oxazolidinone Analysis
| Parameter | HPLC | GC |
| Stationary Phase | C18, Chiral (e.g., Chiralpak AD-H) rasayanjournal.co.inamazonaws.com | Polysiloxane-based (e.g., DB-5) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water, Methanol/Buffer nih.govrasayanjournal.co.in | Helium, Nitrogen |
| Detection | UV, rasayanjournal.co.in MS nih.gov | FID, MS |
| Application | Purity, Quantitative, Chiral Separation nih.govrasayanjournal.co.inamazonaws.com | Purity, Residual Solvents ajrconline.org |
Mass Spectrometry for Metabolite Identification and Purity Assessment
Mass Spectrometry (MS), often coupled with a chromatographic separation technique like LC or GC, is an indispensable tool for the structural elucidation of metabolites and the assessment of purity.
Metabolite Identification:
LC-MS is a powerful technique for identifying metabolites of oxazolidinone compounds. Following administration, urine or plasma samples can be analyzed to detect and identify metabolic products. For example, a study on 2,5-dimethoxy-4-ethylthiophenethylamine utilized GC-MS to identify four metabolites in rat urine after acidic hydrolysis and liquid-liquid extraction. nih.gov The unique mass-to-charge ratio (m/z) of the parent compound and its metabolites allows for their specific detection. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a metabolite, further aiding in its identification. nih.gov
Purity Assessment:
MS is also crucial for purity assessment by identifying and characterizing impurities in the bulk drug substance. nih.gov An LC-MS method was developed to determine the impurity profile of a complex oxazolidinone derivative, enabling the characterization of byproducts formed during synthesis and scale-up. nih.gov The high sensitivity of MS allows for the detection of impurities at very low levels.
Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives
The synthesis of novel derivatives of this compound necessitates the use of advanced spectroscopic techniques to confirm their structures.
2D Nuclear Magnetic Resonance (NMR):
While 1D NMR (¹H and ¹³C) provides basic structural information, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the unambiguous assignment of all protons and carbons in a new molecule. researchgate.netmdpi.com These techniques reveal connectivity between atoms, which is critical for elucidating the structure of complex derivatives. For instance, 2D NMR was used to verify the structure of a novel diazaspirene compound and to study the tautomeric conversion of the molecule. researchgate.net
High-Resolution Mass Spectrometry (HRMS):
HRMS provides a highly accurate mass measurement of a molecule, which can be used to determine its elemental composition. amazonaws.comnih.gov This information is invaluable for confirming the identity of a newly synthesized compound. For example, HRMS was used to confirm the structures of various 5-ethynyl-5-aryloxazolidin-2-ones by comparing the calculated mass with the experimentally found mass. amazonaws.com
Interactive Table: Spectroscopic Data for Oxazolidinone Derivatives
| Technique | Information Provided | Example Application |
| 2D NMR | Atom connectivity (H-H, C-H) researchgate.netmdpi.com | Structural elucidation of novel derivatives mdpi.com |
| HRMS | Exact mass and elemental composition amazonaws.comnih.gov | Confirmation of newly synthesized structures amazonaws.com |
Chiral Purity Determination Methods
Since this compound contains a chiral center, the determination of its enantiomeric purity is of utmost importance.
Chiral Chromatography (HPLC and GC):
Chiral HPLC is the most common method for separating and quantifying enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the chiral separation of various compounds, including oxazolidinones. rsc.orgnih.gov For example, a chiral HPLC method using a Chiralpak AD-H column was developed to determine the enantiomeric purity of a compound with 97% ee (enantiomeric excess). amazonaws.com Similarly, chiral GC can be used for the separation of volatile enantiomers.
NMR with Chiral Shift Reagents:
NMR spectroscopy can also be used to determine enantiomeric purity with the aid of chiral shift reagents. These reagents are chiral lanthanide complexes that bind to the enantiomers, causing a differential shift in the NMR signals of the two enantiomers, allowing for their quantification.
Analytical Methods for Stability Studies
Stability studies are essential to ensure that a drug substance maintains its quality over time. These studies involve subjecting the compound to various stress conditions, such as heat, humidity, light, and different pH values, and then analyzing for degradation products.
A stability-indicating HPLC method is the primary tool for these studies. pensoft.net Such a method should be able to separate the parent drug from all potential degradation products. The method is validated by demonstrating specificity, accuracy, precision, and linearity. In a study on the stability of an oxazolidinone anticoagulant, rivaroxaban, a stability-indicating RP-HPLC method was developed and validated to separate the drug from its impurities and degradation products. symbiosisonlinepublishing.com The study found that degradation impurities did not interfere with the analysis of the parent drug and its known impurities. symbiosisonlinepublishing.com
Future Research Directions and Translational Perspectives for Oxazolidin 2 One Research
Exploration of Novel Biological Targets
While the primary mechanism of action for antibacterial oxazolidinones is the inhibition of protein synthesis via binding to the 50S ribosomal subunit, the structural versatility of the oxazolidin-2-one ring allows for interaction with a broader range of biological targets. scirp.orgnih.gov This has opened avenues for developing compounds for diseases beyond bacterial infections.
Current and future research focuses on:
Anticancer Agents: Certain oxazolidin-2-one derivatives have demonstrated potential as anticancer agents. nih.gov Research indicates that some compounds can induce apoptosis (programmed cell death) in cancer cell lines through mechanisms involving the intrinsic mitochondrial pathway. nih.gov Future exploration will likely focus on identifying the specific mitochondrial proteins or other cellular components that these compounds target to exert their cytotoxic effects, potentially leading to new therapies for breast, cervical, and other cancers.
Enzyme Inhibition: The oxazolidinone scaffold is being investigated as a platform for designing specific enzyme inhibitors. For example, derivatives have been developed as inhibitors of DNA Gyrase, a target for antibacterial action, particularly against Gram-negative bacteria. rsc.org Other research has explored their potential to inhibit enzymes like carbonic anhydrase IX, a target in cancer therapy. nih.gov
Anti-inflammatory and Antiviral Applications: The potential for oxazolidinones to modulate inflammatory pathways is an emerging area of interest. Furthermore, given the role of host cell machinery in viral replication, derivatives are being explored for their ability to interfere with viral processes. For instance, Linezolid has been investigated for its potential to interact with the ACE2 receptor, which is relevant to the entry of coronaviruses. scirp.org
The exploration of these targets requires a shift from broad-spectrum activity to highly specific molecular interactions, demanding sophisticated screening and validation models.
Development of Advanced Synthetic Strategies
The synthesis of the core oxazolidin-2-one ring and its derivatives, particularly enantiomerically pure forms, is crucial for developing effective and safe therapeutic agents. nih.govbioorg.org The stereocenter at the C-5 position, as seen in 5-(4-Ethylphenyl)oxazolidin-2-one, is often critical for biological activity. nih.gov Advanced synthetic strategies are being developed to improve efficiency, yield, and stereochemical control.
Key developments include:
Catalytic Methods: Modern synthetic chemistry has moved towards using catalysts to achieve reactions that are milder and more efficient. Gold(I)-catalyzed rearrangements and palladium-catalyzed cyclization reactions have been successfully employed to synthesize substituted oxazolidinones. organic-chemistry.org These methods often proceed under mild conditions and can provide high yields.
One-Pot Syntheses: To streamline the production process, one-pot reactions are highly desirable. For instance, enantiomerically pure 5-functionalized oxazolidin-2-ones have been prepared in a single pot from chiral aziridines, which simplifies the procedure and reduces waste. bioorg.org
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times for the synthesis of oxazolidin-2-one derivatives, offering a more rapid route to creating libraries of compounds for screening. organic-chemistry.org
These advanced strategies not only facilitate the synthesis of known compounds but also enable the creation of novel, more complex oxazolidinone derivatives with diverse substitutions, which is essential for exploring new biological targets.
Table 1: Comparison of Synthetic Strategies for Oxazolidin-2-ones
| Strategy | Description | Advantages | Key References |
|---|---|---|---|
| Chiral Resolution | Separation of enantiomers from a racemic mixture, often using a chiral resolving agent. | An early and established method for obtaining optically active compounds. | nih.gov |
| One-Pot Synthesis from Aziridines | Regioselective ring-opening of a chiral aziridine (B145994) followed by intramolecular cyclization to form the oxazolidinone ring. | High yields, retention of configuration, and operational simplicity. | bioorg.org |
| Gold(I)-Catalyzed Rearrangement | Rearrangement of propargylic carbamates using a gold catalyst to form 5-methylene-1,3-oxazolidin-2-ones. | Mild reaction conditions and access to specific unsaturated derivatives. | organic-chemistry.org |
| Palladium-Catalyzed Cyclization | Ring-opening cyclization of vinylaziridines with carbon dioxide using a palladium catalyst. | High yield, regio- and stereoselectivity for producing 5-vinyloxazolidinones. | organic-chemistry.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction between reagents like urea (B33335) and ethanolamine. | Rapid synthesis times and generation of hot spots for efficient reaction. | organic-chemistry.org |
Integration of Artificial Intelligence and Machine Learning in Oxazolidin-2-one Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and its application to the oxazolidin-2-one class holds immense promise. researchgate.netnih.gov These computational tools can process vast datasets to identify patterns and make predictions, accelerating the design-build-test-learn cycle.
Applications in oxazolidin-2-one research include:
De Novo Drug Design: Generative AI models can design entirely new oxazolidin-2-one derivatives from scratch, optimized for specific properties like binding affinity to a target or improved metabolic stability. nih.gov
Virtual Screening and Target Prediction: AI algorithms can screen massive virtual libraries of potential oxazolidinone compounds to predict their interaction with biological targets, identifying the most promising candidates for synthesis and testing. mdpi.com This significantly reduces the time and cost associated with high-throughput screening.
ADMET Prediction: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel oxazolidinone derivatives. mdpi.com This allows researchers to prioritize compounds with favorable drug-like properties early in the discovery process, increasing the likelihood of clinical success.
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models, enhanced by AI, can establish robust correlations between the chemical structure of oxazolidinone derivatives and their biological activity, guiding the rational design of more potent compounds. nih.gov
By leveraging AI and ML, researchers can explore the chemical space around the oxazolidin-2-one scaffold more efficiently and intelligently than ever before. mednexus.org
Challenges and Opportunities in Oxazolidin-2-one Chemical Research
Despite the successes, research on oxazolidin-2-ones faces several challenges that also present significant opportunities for innovation.
Challenges:
Antimicrobial Resistance: The emergence of bacterial strains resistant to first- and second-generation oxazolidinones like Linezolid and Tedizolid is a major clinical concern. nih.govrsc.org Resistance often arises from mutations in the ribosomal RNA or through the acquisition of resistance genes like cfr. nih.gov
Gram-Negative Activity: A primary limitation of many oxazolidinones is their lack of potent activity against Gram-negative bacteria. The outer membrane of these bacteria acts as a formidable barrier, preventing many drugs from reaching their intracellular targets. nih.gov
Complexity of Synthesis: The synthesis of structurally complex and stereochemically pure oxazolidinone derivatives can be challenging and costly, potentially hindering the exploration of a wider range of analogues. bioorg.org
Opportunities:
Overcoming Resistance: The challenge of resistance provides a powerful incentive to design new generations of oxazolidinones. This includes creating molecules that can evade existing resistance mechanisms or that possess multiple modes of action. semanticscholar.org
Expanding the Therapeutic Scope: The ability of the oxazolidinone scaffold to interact with various biological targets presents a vast opportunity to develop drugs for a wide range of diseases, including cancer, and inflammatory and viral diseases. scirp.orgnih.gov
Leveraging New Technologies: Advanced synthetic methods and AI-driven drug design platforms provide the tools to address the challenges of synthesis and rational design. organic-chemistry.orgnih.gov These technologies can accelerate the discovery of oxazolidinones with novel structures and improved properties, including enhanced activity against Gram-negative pathogens.
The future of oxazolidin-2-one research, including for compounds like this compound, will be defined by a multidisciplinary approach that combines sophisticated organic synthesis, in-depth biological investigation, and powerful computational tools to address unmet medical needs.
Q & A
Q. What are the optimal synthetic routes for 5-(4-Ethylphenyl)oxazolidin-2-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of oxazolidinone derivatives typically involves cyclization of substituted precursors or coupling reactions. For example:
- Epoxide Ring-Opening : React epichlorohydrin with potassium cyanate in water under reflux (100°C, 15 hours) to form 5-(chloromethyl)-oxazolidin-2-one, followed by purification via column chromatography (n-hexane:ethyl acetate, 7:3) .
- Ultrasound-Assisted Coupling : Use ultrasonic irradiation (2–3 hours) with catalysts like copper iodide and (±)-trans-1,2-diaminocyclohexane in dry 1,4-dioxane for coupling chloromethyl-oxazolidinone with biphenyl chalcones .
Q. Key Variables :
- Temperature : Higher temperatures (reflux) improve reaction rates but may reduce selectivity.
- Catalysts : Copper-based catalysts enhance coupling efficiency.
- Purification : Silica gel chromatography (100–200 mesh) ensures high purity.
Q. Table 1: Comparison of Synthesis Methods
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Epoxide Ring-Opening | Reflux (100°C, 15 hrs) | 75% | |
| Ultrasound-Assisted | Sonication, CuI catalyst, 2–3 hrs | 24–75% |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Q. Best Practices :
- Use deuterated solvents (e.g., CDCl₃) for NMR to avoid interference.
- Combine multiple techniques for structural confirmation.
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved using chiral auxiliaries?
Methodological Answer: Chiral oxazolidinones are synthesized via:
Q. Critical Considerations :
Q. How does the introduction of substituents on the oxazolidinone ring affect biological activity?
Methodological Answer: Substituents modulate bioactivity through:
Q. Experimental Design :
Q. How can data contradictions in reaction yields or mechanisms be resolved?
Methodological Answer: Contradictions arise from variables such as:
Q. Resolution Strategies :
- Control Experiments : Replicate conditions with isolated variables (e.g., solvent, catalyst).
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O) or kinetic studies to trace pathways .
Q. Table 2: Biological Activity of Oxazolidinone Derivatives
| Derivative | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 5-(4-Fluorophenyl) | Sigma-2 Receptor | 470 nM | |
| 3-(3-Fluoro-4-iodophenyl) | COX-2 | 1.2 µM |
Q. What advanced techniques validate the crystal structure of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
